ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE
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Overview
Description
ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with isatin. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2Z)-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z)-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 2-[2-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is unique due to its specific structure, which includes both an indole moiety and a hydrazino group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 2-[(2-hydroxy-1H-indol-3-yl)diazenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-10(16)7-13-15-11-8-5-3-4-6-9(8)14-12(11)17/h3-6,14,17H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHRREHFPRIVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=NC1=C(NC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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